
Crenolanib as a PDGFR Inhibitor: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Crenolanib

Cat. No.: B1684632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Crenolanib is an orally bioavailable benzimidazole that functions as a potent and selective

Type I inhibitor of Class III receptor tyrosine kinases (RTKs), primarily targeting Platelet-

Derived Growth Factor Receptors (PDGFR) α and β, and FMS-like Tyrosine Kinase 3 (FLT3).

[1][2] Unlike Type II inhibitors, Crenolanib binds to the active "DFG-in" conformation of the

kinase, providing potent inhibition of both wild-type and mutant forms of its target receptors.[1]

This characteristic is particularly significant in overcoming resistance mutations found in various

cancers. This guide provides an in-depth overview of Crenolanib's mechanism of action,

quantitative efficacy, relevant experimental protocols, and clinical development landscape, with

a focus on its role as a PDGFR inhibitor.

Chemical Properties
Crenolanib, chemically known as 1-[2-[5-[(3-methyl-3-oxetanyl)methoxy]-1H-benzimidazol-1-

yl]-8-quinolinyl]-4-piperidinamine, is a small molecule inhibitor developed by AROG

Pharmaceuticals, LLC.[1][3]

Chemical Formula: C₂₆H₂₉N₅O₂[1][3]

Molar Mass: 443.551 g·mol⁻¹[1]
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Synonyms: CP-868,596, ARO 002[3][4]

Mechanism of Action as a PDGFR Inhibitor
PDGFRs are key drivers of cell proliferation, migration, and angiogenesis.[5] Their aberrant

activation through mutations or overexpression is implicated in various malignancies, including

gliomas and gastrointestinal stromal tumors (GIST).[1][5][6]

Crenolanib exerts its therapeutic effect by binding to the ATP-binding pocket of PDGFRα and

PDGFRβ, preventing their autophosphorylation and subsequent activation of downstream

signaling cascades.[1][2][5] The primary pathways inhibited include the PI3K/AKT/mTOR and

Ras/MEK/ERK (MAPK) pathways, which are crucial for cell survival and proliferation.[1][7][8]

By blocking these signals, Crenolanib effectively inhibits tumor angiogenesis and tumor cell

growth.[2][5]

PDGFR Signaling Pathway Inhibition by Crenolanib
The following diagram illustrates the canonical PDGFR signaling pathway and the point of

inhibition by Crenolanib. Upon ligand (PDGF) binding, PDGFR dimerizes and

autophosphorylates, creating docking sites for SH2-domain-containing proteins like PI3K and

Grb2. This initiates the PI3K/AKT and MAPK signaling cascades, respectively. Crenolanib
blocks the initial autophosphorylation step, thereby preventing the activation of all downstream

effectors.
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Caption: Crenolanib inhibits PDGFR autophosphorylation, blocking PI3K/AKT and MAPK
pathways.

Quantitative Data
The efficacy of Crenolanib has been quantified through various preclinical and clinical studies.

The data below is summarized for comparative analysis.

Table 1: In Vitro Potency and Selectivity of Crenolanib
This table summarizes the half-maximal inhibitory concentration (IC50) and dissociation

constant (Kd) values of Crenolanib against various kinases. Lower values indicate higher

potency.
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Target
Kinase

Mutant Assay Type IC50 Kd
Reference(s
)

PDGFRα Wild-Type

CHO Cell

Phosphorylati

on

10 nM
2.1 nM / 3.2

nM
[1][4][9]

D842V

CHO Cell

Phosphorylati

on

6 nM - [1]

D842V
BaF3 Cell

Proliferation
~10 nM - [4]

V561D
BaF3 Cell

Proliferation
85 nM - [4]

V561D +

D842V

Kinase

Activity
Low nM - [10]

PDGFRβ Wild-Type

Porcine Aortic

Epithelial

Cells

0.8 ng/mL

(~1.8 nM)

3.2 nM / 2.1

nM
[1][4][9]

Wild-Type
Recombinant

Kinase Assay

0.4 ng/mL

(~0.9 nM)
- [1][11]

FLT3 Wild-Type In Vitro Assay - 0.74 nM [9][10]

ITD

TF-1 Cell

Phosphorylati

on

1.3 nM 0.74 nM [1][9]

D835Y

Ba/F3 Cell

Phosphorylati

on

8.8 nM 0.18 nM [1][9]

c-KIT Wild-Type In Vitro Assay 67 nM 78 nM [1]

D816V In Vitro Assay 2.5 nM - [1]

D816H In Vitro Assay 5.4 nM - [1]
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Table 2: Pharmacokinetic Properties of Crenolanib in
Humans
This table outlines the key pharmacokinetic parameters of Crenolanib observed in clinical

trials.

Parameter Value Patient Population Reference(s)

Bioavailability Orally Bioavailable Cancer Patients [1][2]

Tmax (Time to Peak

Concentration)
2-3 hours

Relapsed/Refractory

AML
[12]

Terminal Half-life (t½) ~8 hours Adult Cancer Patients [13]

12.3 - 18.5 hours
Pediatric Brain Tumor

Patients
[14]

Metabolism Cytochrome P450 Adult Cancer Patients [13]

Clearance (CL/F) ~60 L/h Adult AML Patients [14]

38.5 L/h
Pediatric Brain Tumor

Patients
[14]

Drug Accumulation Minimal AML Patients [12][14]

Dosing Regimen 100 mg TID (orally) GIST, Glioblastoma [13][15]

Table 3: Overview of Key Clinical Trials for Crenolanib
This table highlights significant clinical trials investigating Crenolanib for PDGFR-driven

cancers.
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Trial
Identifier

Phase
Condition(s
)

Target
Status (as
of last
update)

Reference(s
)

NCT0124334

6
II

Gastrointestin

al Stromal

Tumor (GIST)

PDGFRα

D842-related

mutations

Last update

June 2018
[13][16]

NCT0122964

4
II

Adult

Gliomas

(High and

Low Grade)

PDGFR
Last update

July 2018
[1][17]

NCT0139391

2
I

Pediatric

High-Grade

Glioma,

including

DIPG

PDGFR Completed [11][13]

NCT0240042

1
II

Recurrent/Re

fractory

Glioblastoma

PDGFRα

gene

amplification

Last update

June 2021
[15]

Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating kinase inhibitors. Below are

representative protocols for key assays used in the characterization of Crenolanib.

In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method to determine the IC50 of Crenolanib against a target

kinase, such as PDGFR, using a fluorescence-based assay.

Reagent Preparation:

Kinase Buffer: Prepare a buffer solution containing 20 mM HEPES (pH 7.5), 10 mM

MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10% Glycerol, and 2 mM DTT.
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Enzyme: Reconstitute recombinant human PDGFRβ kinase in kinase buffer to a working

concentration of 2x the final desired concentration (e.g., 2-5 nM).

Substrate/ATP Mix: Prepare a 2x mix in kinase buffer containing a specific peptide

substrate (e.g., poly-Glu, Tyr 4:1) at 0.2 mg/mL and ATP at a concentration near its Km

value (e.g., 20 µM).

Test Compound: Prepare a serial dilution of Crenolanib in 100% DMSO, followed by a

further dilution in kinase buffer to create 10x final concentrations.

Assay Procedure:

Add 5 µL of the 10x Crenolanib serial dilutions or DMSO control to wells of a 384-well

plate.

Add 2.5 µL of the 2x substrate/ATP mix to all wells.

Initiate the kinase reaction by adding 2.5 µL of the 2x enzyme solution to all wells. The

final volume should be 10 µL.

Incubate the plate at 30°C for 60 minutes.

Stop the reaction by adding 10 µL of a termination buffer containing EDTA.

Detection:

Quantify the amount of phosphorylated substrate. For fluorescence-based assays (e.g.,

TR-FRET), this involves adding detection reagents (e.g., a europium-labeled anti-

phosphotyrosine antibody and an acceptor-bead-conjugated antibody) and incubating for

60 minutes at room temperature.[18][19]

Read the plate on a compatible microplate reader.

Data Analysis:

Calculate the percent inhibition for each Crenolanib concentration relative to the DMSO

control.
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Plot the percent inhibition against the logarithm of the Crenolanib concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.[4]

Cell Viability (MTT) Assay
This protocol measures the effect of Crenolanib on the metabolic activity of cancer cells, which

serves as an indicator of cell viability.

Cell Seeding:

Culture human cancer cells (e.g., H1703 lung cancer cells with PDGFRα amplification) in

appropriate media.[1]

Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well

in 100 µL of media.

Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of Crenolanib in the cell culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing the

various concentrations of Crenolanib or a vehicle control (e.g., 0.1% DMSO).

Incubate the plate for 72 hours.[4][20]

MTT Addition and Incubation:

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) in sterile PBS.

Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[21]

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize

the MTT into purple formazan crystals.[21]

Solubilization and Measurement:
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Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to

dissolve the formazan crystals.

Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.

[21]

Data Analysis:

Subtract the background absorbance from a blank well (media only).

Calculate cell viability as a percentage of the vehicle-treated control cells.

Determine the IC50 value by plotting the percentage of cell viability against the log-

concentration of Crenolanib and fitting to a dose-response curve.

General Experimental Workflow
The diagram below outlines a typical workflow for the preclinical evaluation of a kinase inhibitor

like Crenolanib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Crenolanib - Wikipedia [en.wikipedia.org]

2. Facebook [cancer.gov]

3. Crenolanib | C26H29N5O2 | CID 10366136 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. selleckchem.com [selleckchem.com]

5. Crenolanib, a PDGFR inhibitor, suppresses lung cancer cell proliferation and inhibits
tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

6. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance
protein ABCB1 but does not inhibit transport function at pharmacologically relevant
concentrations - PMC [pmc.ncbi.nlm.nih.gov]

7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia:
biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

8. publications.ersnet.org [publications.ersnet.org]

9. Crenolanib | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]

10. medchemexpress.com [medchemexpress.com]

11. Phase I study using crenolanib to target PDGFR kinase in children and young adults with
newly diagnosed DIPG or recurrent high-grade glioma, including DIPG - PMC
[pmc.ncbi.nlm.nih.gov]

12. ashpublications.org [ashpublications.org]

13. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point
mutants - PMC [pmc.ncbi.nlm.nih.gov]

14. Population Pharmacokinetics of Crenolanib in Children and Young Adults with Brain
Tumors - PMC [pmc.ncbi.nlm.nih.gov]

15. Study of Crenolanib in Recurrent/Refractory Glioblastoma With PDGFRA Gene
Amplification - National Brain Tumor Society [trials.braintumor.org]

16. ClinicalTrials.gov [clinicaltrials.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1684632?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Crenolanib
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/crenolanib
https://pubchem.ncbi.nlm.nih.gov/compound/Crenolanib
https://www.selleckchem.com/products/crenolanib-cp-868596.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4196792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4196792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7709138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7709138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7709138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3076284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3076284/
https://publications.ersnet.org/content/errev/26/146/170061
https://www.targetmol.com/compound/crenolanib
https://www.medchemexpress.com/crenolanib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8717895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8717895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8717895/
https://ashpublications.org/blood/article/126/23/3695/93109/Population-Pharmacokinetics-of-Crenolanib-a-Type-I
https://pmc.ncbi.nlm.nih.gov/articles/PMC3879910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3879910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8957602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8957602/
https://trials.braintumor.org/trials/NCT02626364
https://trials.braintumor.org/trials/NCT02626364
https://clinicaltrials.gov/study/NCT01243346
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. ClinicalTrials.gov [clinicaltrials.gov]

18. caymanchem.com [caymanchem.com]

19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

20. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid
leukemia - PMC [pmc.ncbi.nlm.nih.gov]

21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Crenolanib as a PDGFR Inhibitor: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684632#crenolanib-as-a-pdgfr-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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